molecular formula C19H19ClN2O2 B4977700 7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B4977700
M. Wt: 342.8 g/mol
InChI Key: HGPROSHOHOPVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide, commonly known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

GSK-3β inhibitor acts by inhibiting the activity of GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. It also plays a critical role in the Wnt signaling pathway, which is involved in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
GSK-3β inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction in the production of pro-inflammatory cytokines. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of GSK-3β inhibitor is its specificity towards GSK-3β, which reduces the likelihood of off-target effects. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of GSK-3β inhibitor are vast, and several avenues for future research exist. These include the development of more potent and selective inhibitors, the investigation of its role in other signaling pathways, and the exploration of its potential in combination therapy with other drugs.
In conclusion, GSK-3β inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its inhibition of GSK-3β activity has been shown to have various biochemical and physiological effects, and several avenues for future research exist.

Synthesis Methods

The synthesis of GSK-3β inhibitor involves the reaction of 7-chloro-1-benzofuran-2-carboxylic acid with 3,5-dimethyl-4-(2-pyridyl)-1H-pyrrole-2-carboxylic acid, followed by N-methylation using methyl iodide. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

GSK-3β inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. It has been shown to inhibit the activity of GSK-3β, a protein kinase that plays a crucial role in multiple signaling pathways.

properties

IUPAC Name

7-chloro-N,3,5-trimethyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-11-9-14-12(2)17(24-18(14)15(20)10-11)19(23)22(4)13(3)16-7-5-6-8-21-16/h5-10,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPROSHOHOPVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N(C)C(C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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